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Compound of Interest

Compound Name: 1-Nitrobutane

Cat. No.: B1203751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
nitrobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for
spectroscopic analysis are also presented to aid in the characterization of this and similar small
organic molecules.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-nitrobutane.
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Chemical Shift () o . )
Multiplicity Integration Assignment

ppm
4.466 Triplet 2H -CH2-NO2 (C1)
2.065 Sextet 2H -CH2-CH2NO:2 (C2)
1.504 Sextet 2H -CH2-CHs (C3)
1.065 Triplet 3H -CHs (C4)
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Solvent: CDCls, Frequency: 90 MHz[1][2]

. 13 i -
Chemical Shift (8) ppm Assighment
~75-80 -CH2-NO2 (C1)[3]
26.7 -CH2-CH2NO:2 (C2)
19.8 -CH2-CHs (C3)
13.4 -CHs (C4)

Note: Experimentally verified chemical shifts for C2, C3, and C4 were not available in the
searched literature. The provided values are predicted estimates.

ble 3: IR : for 1-Nitrol

Wavenumber (cm—2) Functional Group Assignment

~2965 C-H Asymmetric Stretch

~2875 C-H Symmetric Stretch

~1550 N-O Asymmetric Stretch (Nitro Group)[4][5]
~1365 N-O Symmetric Stretch (Nitro Group)[4][5]
~870 C-N Stretch

miz Relative Intensity (%) Proposed Fragment
103 ~1 [M]* (Molecular lon)
57 87.6 [CaHo]*

41 90.9 [CsHs]+

29 100.0 [C2Hs]*

27 31.1 [C2Hs]
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Source: NIST Mass Spectrometry Data Center[6]

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of the spectroscopic
data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 1-nitrobutane.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of purified 1-nitrobutane.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs).

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Set the appropriate spectral width, acquisition time, and relaxation delay for both *H and
13C experiments.

o Data Acquisition:
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o H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a sample

of this concentration.

o 13C NMR: Acquire the carbon spectrum. Due to the low natural abundance of *3C, a larger
number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to
achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the

spectrum and enhance signal intensity.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum to obtain a flat baseline.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for
CDCls in *H NMR) or an internal standard like tetramethylsilane (TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce
the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1-nitrobutane by their characteristic

vibrational frequencies.
Methodology:
e Sample Preparation (Neat Liquid):

o Place a single drop of 1-nitrobutane onto the center of a clean, dry salt plate (e.g., NaCl
or KBr).

o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

o Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a drop of the sample

directly onto the ATR crystal.
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e Instrument Setup:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal) to be subtracted from the sample spectrum. This corrects for atmospheric CO2
and H20 absorptions.

o Set the desired spectral range (typically 4000-400 cm~1) and resolution (e.g., 4 cm™1).
» Data Acquisition:
o Place the prepared sample (salt plates or ATR) into the spectrometer's sample holder.

o Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-

noise ratio.
o Data Processing and Analysis:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final transmittance or absorbance spectrum.

o Identify and label the major absorption bands and assign them to the corresponding
functional groups (e.g., C-H stretch, N-O stretch).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-nitrobutane.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 1-nitrobutane in a volatile organic solvent (e.qg.,
dichloromethane or methanol). A typical concentration is around 100 ppm (ug/mL).

e Instrument Setup:
o Gas Chromatograph (GC):

» Install a suitable capillary column (e.g., a non-polar DB-5ms or similar).
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» Set the injector temperature (e.g., 250 °C) and the carrier gas (Helium) flow rate.

= Program the oven temperature ramp. A typical program might start at 50 °C, hold for 1-2
minutes, then ramp at 10-15 °C/min to 250 °C.

o Mass Spectrometer (MS):

» Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g.,
150 °C).

» Set the mass range to be scanned (e.g., m/z 20-200).

» Typically, Electron lonization (El) at 70 eV is used.

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC inlet.

o The GC will separate the components of the sample, and the eluting compounds will enter
the mass spectrometer.

o The MS will continuously scan the specified mass range, generating a mass spectrum for
the compounds as they elute from the GC column.

o Data Analysis:

o Examine the total ion chromatogram (TIC) to identify the peak corresponding to 1-
nitrobutane.

o Extract the mass spectrum for that peak.
o Identify the molecular ion peak (M*) to determine the molecular weight.

o Analyze the fragmentation pattern and compare it to known fragmentation mechanisms
and spectral libraries (e.g., NIST) for confirmation.
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Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
small organic molecule like 1-nitrobutane.
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Caption: Workflow for the spectroscopic analysis and structural confirmation of 1-Nitrobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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